3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide
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Overview
Description
3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a methylsulfanyl group and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe phenyldiazenyl group is introduced via diazotization reactions, where an aniline derivative is treated with nitrous acid to form the diazonium salt, which is then coupled with the benzamide core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyldiazenyl group can be reduced to an aniline derivative using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides depending on the electrophile used
Scientific Research Applications
3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-{2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzamide .
- N-phenylbenzamide .
- 2-Fluoro-N-[3-(methylthio)phenyl]benzamide .
Uniqueness
3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfanyl and phenyldiazenyl groups allows for diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-25-19-9-5-6-15(14-19)20(24)21-16-10-12-18(13-11-16)23-22-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGSROFLQZBNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037844 |
Source
|
Record name | Benzamide, 3-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898451-28-0 |
Source
|
Record name | Benzamide, 3-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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